molecular formula C9H12O3 B1221366 4-(1-Hydroxyethyl)-2-methoxyphenol CAS No. 2480-86-6

4-(1-Hydroxyethyl)-2-methoxyphenol

Cat. No. B1221366
CAS RN: 2480-86-6
M. Wt: 168.19 g/mol
InChI Key: BDRRAMWDUCXAKG-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-(1-Hydroxyethyl)-2-methoxyphenol is synthesized via various chemical routes involving complex reactions. A study reported the synthesis of related compounds through Schiff bases reduction, indicating a potential pathway for synthesizing similar compounds, which could involve methoxyphenols and their derivatives (Ajibade & Andrew, 2021). Another approach involves the microwave-assisted method, highlighting a contemporary technique for synthesizing methoxyphenols, offering simplicity and safety (Zhou Shu-jin, 2015).

Molecular Structure Analysis The molecular structure of methoxyphenol derivatives, closely related to 4-(1-Hydroxyethyl)-2-methoxyphenol, often features significant intermolecular hydrogen bonding. These structures are influenced by the position and nature of substituents, as seen in studies where hydrogen-bonding networks result in various molecular assemblies (Masci & Thuéry, 2002).

Chemical Reactions and Properties The chemical reactivity of methoxyphenol derivatives involves a range of reactions, including Schiff base formation, which is pivotal for synthesizing various compounds such as azo dyes and dithiocarbamate. This reactivity underscores the compound's utility as a precursor in organic synthesis (Ajibade & Andrew, 2021).

Physical Properties Analysis Methoxyphenols' physical properties, including their hydrogen-bonding capabilities, significantly affect their melting points, solubility, and crystalline structures. These properties are crucial for their application in various fields, as demonstrated by the detailed study of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol (Masci & Thuéry, 2002).

Chemical Properties Analysis The chemical properties of 4-(1-Hydroxyethyl)-2-methoxyphenol derivatives are characterized by their reactivity towards various chemical agents, forming complex structures. This includes reactions with trimethylaluminum, leading to novel catalysts for polymerization, indicating the compound's role in synthetic chemistry (Hsueh, Huang, & Lin, 2002). The antioxidant activity of similar compounds also highlights their chemical utility in broader applications (Kusumaningrum et al., 2021).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “4-(1-Hydroxyethyl)-2-methoxyphenol” is used in the chemical industry for the synthesis of various compounds .
  • Organic Compounds

    • Application : “Methyl 4-(1-hydroxyethyl)benzoate”, a derivative of “4-(1-Hydroxyethyl)-2-methoxyphenol”, is used in the study of organooxygen compounds .
    • Method of Application : The compound is used in its pure form (90% tech.) and can be purchased from scientific suppliers . The specific methods of application would depend on the particular study being conducted.
  • Reaction with Glucose

    • Application : “4-(1-Hydroxyethyl)-2-methoxyphenol” has been used in reactions with glucose .
    • Method of Application : The reaction was carried out in a water-ethanol medium in the presence of NaOH .
    • Results : The reaction yielded 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide, 1,2-bis(2-(hydroxymethyl)phenyl)diazene oxide and 1,2-bis(4-(1-hydroxyethyl)phenyl)diazene oxide in 76%, 76% and 72% yields, respectively .

properties

IUPAC Name

4-(1-hydroxyethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRAMWDUCXAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870961
Record name 4-(1-Hydroxyethyl)-2-methoxyphenol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)-2-methoxyphenol

CAS RN

2480-86-6
Record name 4-Hydroxy-3-methoxy-α-methylbenzenemethanol
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Record name Benzenemethanol, 4-hydroxy-3-methoxy-alpha-methyl-
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Record name 2480-86-6
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Record name 4-Hydroxy-3-methoxy-alpha-methylbenzyl Alcohol
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Synthesis routes and methods

Procedure details

The activity of F8 indicated the presence of a more polar substance than any of the aforementioned compounds. This substance was unaffected by BF3 methylation or catalytic hydrogenation at atmospheric pressure, but its activity and presence was completely destroyed by acetylation or bromination. Acetylation followed by scgc-ms disclosed a spectrum (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ= 2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); 6.80(1H, quartet, J=2 Hz, H6 aryl); δ=6.85(1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to δ=6.80 and δ =6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) reminiscent of the material observed in HQMC and thought to be 4-hydroxy-2-methoxyphenylethanol (R. M. Crewe and H. H. W. Velthuis, Naturwissenschaften 67, 467 (1980)). Synthesis of this compound as reported (A. S. Howard, J. P. Michael and M. A. Schmidt, S.-Afr. Tydskr. Chem. 34, 132 (1981). The reported structural assignments in this paper are reversed. The reader is directed to K. D. Kaufman and W. E. Russey, J. Org. Chem. 30, 1320 (1965) for the correct structural precursors) led to two hydroxymethoxyphenylethanols, the acetate derivatives of which had chromatographic retention characteristics different from the F8 HQMC component. Neither of these hydroxymethoxyphenylethanols was active, nor enhanced activity, when tested with the other materials in the micro-pipette biassay. Therefore, in November, 1986, the isomer responsible for the enhanced activity was isolated and identified from a HQMC extract of five queens that had been laying through the summer. This extract was active and contained the F8 component even though only small quantities of queen pheromone are produced in the fall (J. Pain, B. Roger and J. Theurkauff, Apidologie 5, 319 (1974)). After isolation and acetylation, we obtained only 2-3 μg of the putatively active compound in F8. High resolution 1H nuclear magnetic resonance (nmr) spectroscopy of this material (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ=2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); δ=6.80(1H, guartet, J=2 Hz, H6 aryl); δ=6.85 (1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1 H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to the δ=6.80 and δ=6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) gave a spectrum interpreted as 4-hydroxy-3-methoxyphenylethanol. Acetylation of 4-hydroxy-3-methoxyphenylethanol or homovanillyl alcohol, (HVA), provided nmr and scgc-ms spectra and retention times identical to those obtained from the acetylated derivative of HQMC present in F8. The addition of HVA to the three previously implicated compounds raised the response to 83% of that obtained from HQMC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)-2-methoxyphenol
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Citations

For This Compound
53
Citations
K Syrjänen, J Sipilä, H Björk… - Journal of agricultural and …, 2000 - ACS Publications
A LC-ES-MS/MS method for the identification of dilignols formed by the oxidative cross-coupling of coniferyl alcohol and apocynol has been developed. The identification is based on …
Number of citations: 10 pubs.acs.org
F Cutillo, M DellaGreca, M Gionti… - … Journal of Plant …, 2006 - Wiley Online Library
Cinnamic acid, 4‐hydroxy‐cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, methyl 3‐(4‐hydroxy‐3‐methoxyphenyl)propanoate, 4‐(1‐hydroxyethyl)‐2‐methoxyphenol, vanillyl …
N Vanbeneden, D Saison, F Delvaux… - Journal of agricultural …, 2008 - ACS Publications
In this study the decrease of 4-vinylguaiacol (4VG) during beer aging was investigated and the products that arise from it were identified. Two compounds, vanillin and apocynol, were …
Number of citations: 54 pubs.acs.org
QT Nguyen, G De Gonzalo, C Binda… - …, 2016 - Wiley Online Library
Eugenol oxidase (EUGO) from Rhodococcus jostii RHA1 had previously been shown to convert only a limited set of phenolic compounds. In this study, we have explored the biocatalytic …
T Komatsu, T Yokoyama - Journal of Wood Science, 2022 - Springer
Progress in the condensation of lignin is believed to interfere with delignification in alkaline pulping processes without any clear evidence, which motivated us to revisit it quantitatively. …
Number of citations: 3 link.springer.com
S Heikkinen, MM Toikka, PT Karhunen… - Journal of the …, 2003 - ACS Publications
A quantitative method to record 1 H- 13 C correlation NMR spectra (Q-HSQC) is presented. The suppression of 1 J CH -dependence is achieved by modulating the polarization transfer …
Number of citations: 291 pubs.acs.org
P Maijala, ML Mattinen, P Nousiainen, J Kontro… - Journal of Molecular …, 2012 - Elsevier
The stability and reactivity of five different thermostable fungal laccases from the species Trametes hirsuta, Melanocarpus albomyces, Thielavia arenaria (two laccases) and …
Number of citations: 44 www.sciencedirect.com
S Jia, BJ Cox, X Guo, ZC Zhang, JG Ekerdt - 2010 - degruyter.com
Lignin depolymerization is a necessary process step in utilizing the carbohydrates in biomass and in potentially converting the lignin into a chemical feedstock. Lignin contains several …
Number of citations: 72 www.degruyter.com
C Wuensch, N Schmidt, J Gross, B Grischek… - Journal of …, 2013 - Elsevier
The enzymatic carboxylation of electron-rich aromatics, which represents a promising ‘green’ equivalent to the chemical Kolbe–Schmitt reaction, is thermodynamically disfavored and is …
Number of citations: 35 www.sciencedirect.com
M Pande, A Pathak - Journal of Pharmacy and Chemistry, 2009 - jpc.stfindia.com
Chenopodium album from family Chenopodiaceae known as Bathua sag is being used in traditional medicines. It has been found to have anthelmentic, laxative, blood purifier, stomach …
Number of citations: 5 jpc.stfindia.com

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